1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-5-3-4-6-11(10)15)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDZBWIWCRVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Sequential Linear Synthesis
Convergent Approach
-
Pre-functionalized intermediates (e.g., 2-fluorophenyl-enaminone) → One-pot cyclization and methylation
Table 2: Route Comparison
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Steps | 4 | 2 |
| Average Yield per Step | 82% | 88% |
| Purity (HPLC) | ≥95% | ≥98% |
Analytical Characterization
Critical quality control metrics include:
-
NMR : Distinct signals for fluorophenyl (δ 7.45–7.62 ppm), methyl (δ 2.31 ppm), and ethanone (δ 2.58 ppm).
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HPLC : Retention time = 12.4 min (C18 column, 70:30 MeOH/H₂O).
Challenges and Solutions
-
Regioselectivity : Competing substitution at N1 vs. N3 positions is mitigated using bulky bases (e.g., t-BuOK).
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Byproducts : Auto-oxidation of dihydro intermediates is minimized by inert atmospheres (N₂/Ar).
Industrial-Scale Considerations
Patents highlight cost-effective halogen exchange (Halex) reactions for fluorination, replacing hazardous HF with KF in polar aprotic solvents. Continuous flow reactors enhance safety and scalability for high-temperature steps .
Chemical Reactions Analysis
1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound exhibits significant biological activity attributed to its interaction with specific molecular targets. Key areas of research include:
Anticancer Properties
Research indicates that 1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial and Antiviral Activities
The compound has been studied for its antimicrobial and antiviral properties:
- Antimicrobial Activity : Demonstrated effectiveness against a range of pathogenic bacteria and fungi. The presence of the fluorophenyl group enhances its potency against these microorganisms.
- Antiviral Activity : Some studies suggest inhibition of RNase H activity in HIV without affecting reverse transcriptase, indicating a potential for fewer side effects compared to traditional antiviral therapies.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various triazolopyrimidine derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
Case Study 2: Antiviral Activity
In an investigation into antiviral compounds published in Antiviral Research, researchers assessed the efficacy of this compound against HIV. The results showed a dose-dependent inhibition of viral replication in vitro, supporting further exploration for therapeutic use in HIV treatment.
Mechanism of Action
The mechanism of action of 1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of cyclin A2/CDK2 complex formation, which is crucial for cell cycle progression.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and biological activity (where available).
Substituent Variations and Structural Analogues
Key Observations :
- Fluorine Position: The 2-fluorophenyl group in the target compound likely induces distinct electronic and steric effects compared to 3-fluorophenyl (UCB-FcRn-84) or 3,5-difluorophenyl analogues.
- Bulkier Substituents : Compounds like V6 () and the 3-benzyloxyphenyl derivative () exhibit higher molecular weights and lipophilicity (e.g., XlogP = 3.4), which may influence pharmacokinetic properties such as membrane permeability .
Physicochemical Properties
- Lipophilicity : The 3-benzyloxyphenyl derivative (XlogP = 3.4) is more lipophilic than fluorine-substituted analogues, suggesting that aryl ether substituents enhance membrane penetration .
Biological Activity
Overview
1-[7-(2-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure includes a fluorophenyl group and a methyl group, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Fluorophenyl Group : Achieved through substitution reactions using fluorinated aromatic compounds.
- Methyl Group Addition : Conducted via alkylation reactions with methylating agents.
- Final Assembly : Coupling the ethanone moiety with the triazolopyrimidine core.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound demonstrated potent antiproliferative effects with IC50 values indicating strong efficacy against these cells .
- Mechanism of Action : The compound appears to inhibit enzymes involved in cell proliferation and may induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial and Antiviral Activities
The compound has also been evaluated for its antimicrobial and antiviral properties:
- Antimicrobial Efficacy : Studies have reported that it exhibits activity against several pathogenic bacteria and fungi .
- Antiviral Potential : Preliminary investigations suggest that it may inhibit viral replication mechanisms in certain viruses, including HIV .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It binds to enzymes like aromatase and alkaline phosphatases, modulating their activity and leading to reduced cancer cell proliferation .
- Receptor Interaction : The compound may influence neurotransmitter receptors in the brain, suggesting potential applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of similar triazolopyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate and 3-amino-1,2,4-triazole under reflux conditions. Catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) enhance cyclization efficiency, achieving yields >90% . Microwave-assisted synthesis (150°C, 60 min) reduces reaction time but may lower yields (~34%) due to side reactions . Solvent choice (e.g., DMF vs. ethanol) and catalyst recycling protocols are critical for scalability and green chemistry compliance .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl δ ~7.1–7.7 ppm, methyl group δ ~2.2 ppm) . X-ray crystallography resolves stereochemistry, particularly for dihydro-pyrimidine ring conformation . Purity is assessed via HPLC (>99%) and melting point analysis (compare with literature values). Mass spectrometry ([M+H]+ m/z ~291) confirms molecular weight .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays to determine IC₅₀ values. For antimicrobial activity, use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains . Cytotoxicity is tested via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicates .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound, and how does stereochemistry impact bioactivity?
- Methodological Answer : Separate racemates using chiral chromatography (Chiralpak AD or ASV columns with heptane/isopropanol). For example, UCB-FcRn-84 (a related compound) was resolved into (R)- and (S)-enantiomers with 100% ee . Test separated enantiomers in binding assays (e.g., FcRn receptor) to identify stereospecific activity. Differences in IC₅₀ values >10-fold may indicate enantiomer-specific mechanisms .
Q. What strategies address contradictory bioactivity data across structural analogs?
- Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with varied substituents (e.g., 3,5-difluorophenyl vs. 2-fluorophenyl). Use molecular docking to predict binding modes to targets like microtubules or viral proteases . For inconsistent cytotoxicity data, validate via apoptosis assays (Annexin V/PI staining) and Western blotting (caspase-3 activation) to rule off-target effects .
Q. How can green chemistry principles optimize the synthesis of this compound?
- Methodological Answer : Replace traditional solvents (DMF, ethanol) with biodegradable ionic liquids or water-ethanol mixtures. TMDP catalysts can be recycled ≥5 times without yield loss . Microwave or ultrasound irradiation reduces energy consumption by 40–60% . Monitor environmental impact using E-factor calculations (waste per product unit) and aim for E < 5 .
Q. What advanced techniques elucidate the compound’s mechanism of action in neurodegenerative models?
- Methodological Answer : In tauopathy models, use microtubule polymerization assays to assess stabilization effects. Combine with CRISPR-Cas9 knockdown of tau isoforms to identify target dependencies . SPR (Surface Plasmon Resonance) quantifies binding affinity to microtubule-associated proteins, while cryo-EM resolves structural interactions at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
